4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Brand Name: Vulcanchem
CAS No.: 1189817-30-8
VCID: VC6699332
InChI: InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2
SMILES: C1COC2=C(C=C(C=C2)Br)C(=O)C1Br
Molecular Formula: C10H8Br2O2
Molecular Weight: 319.98

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

CAS No.: 1189817-30-8

Cat. No.: VC6699332

Molecular Formula: C10H8Br2O2

Molecular Weight: 319.98

* For research use only. Not for human or veterinary use.

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one - 1189817-30-8

Specification

CAS No. 1189817-30-8
Molecular Formula C10H8Br2O2
Molecular Weight 319.98
IUPAC Name 4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Standard InChI InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2
Standard InChI Key ISQJJKIRKHUOOI-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)Br)C(=O)C1Br

Introduction

4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a benzoxepine derivative characterized by a benzene ring fused to an oxepine ring. This compound features bromine substituents at the 4 and 7 positions, which significantly influence its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C₉H₈Br₂O.

Synthesis Methods

The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods involving bromination and ring closure reactions. Common reagents used include N-bromosuccinimide (NBS) for bromination and dimethyl sulfoxide (DMSO) as a solvent.

Biological Activities and Applications

Benzoxepine derivatives, including 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, exhibit notable biological activities. They have been investigated for their potential as:

  • Antibacterial and Anticancer Agents: The bromine substituents play a crucial role in mediating interactions with enzymes and receptors, influencing cellular pathways related to these effects.

  • Organic Synthesis: This compound serves as a valuable building block for creating more complex molecules, facilitating advancements in material science and drug discovery.

ApplicationDescription
Antibacterial and AnticancerPotential therapeutic applications due to interactions with biological targets.
Organic SynthesisBuilding block for complex molecules in material science and drug discovery.

Comparison with Similar Compounds

Several compounds share structural similarities with 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, including:

  • 4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Different substitution pattern with bromine at positions 4 and 8.

  • 3,4-Dihydro-2H-benzo[b]oxepin-5-ol: Lacks bromination; features a hydroxyl group instead.

  • 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Similar core structure but with bromine only at position 7.

CompoundStructural FeaturesUnique Aspects
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-oneBromine at positions 4 and 8Different substitution pattern
3,4-Dihydro-2H-benzo[b]oxepin-5-olHydroxyl substitutionLacks bromination
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-oneBromine at position 7Similar core structure but different reactivity

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